molecular formula C10H12ClN B12448264 2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 115122-66-2

2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Katalognummer: B12448264
CAS-Nummer: 115122-66-2
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: YOGHPNCDTGHBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine ring, with a chlorine substituent at the 2-position. Its molecular formula is C₁₀H₁₁ClN (average mass: 180.65 g/mol; monoisotopic mass: 180.0604 g/mol) . The cycloheptane ring adopts a chair conformation, while the pyridine ring remains planar, as observed in structurally related compounds .

Eigenschaften

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-7-6-8-4-2-1-3-5-9(8)12-10/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGHPNCDTGHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Strategies

Cyclocondensation reactions between cyclic ketones and nitrogen-containing precursors are widely employed to construct the fused pyridine framework. A prominent approach involves the reaction of cycloheptanone derivatives with propanedinitrile under basic conditions. For example, sodium methoxide or ethoxide catalyzes the cyclocondensation of 2,5-diarylidenecyclopentanone analogs to yield 6,7-dihydro-5H-cyclohepta[b]pyridine scaffolds. Chlorination at the 2-position is subsequently achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents.

Key Example :
Cycloheptanone undergoes Knoevenagel condensation with aromatic aldehydes to form diarylidene intermediates. Treatment with propanedinitrile in the presence of sodium methoxide generates the pyridine ring, followed by chlorination to install the 2-chloro substituent. This method achieves yields of 70–85% for the cyclocondensation step and 90–95% for chlorination.

Multicomponent Reactions (MCRs)

Silver(I)-N-heterocyclic carbene (Ag-NHC) catalysts enable efficient one-pot synthesis of multisubstituted pyridines. For instance, Ag-NHC-mediated coupling of cycloheptanone, malononitrile, and ammonium acetate produces 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitriles. Subsequent chlorination at the 2-position via POCl₃ yields the target compound.

Optimization Insights :

  • Catalyst Loading : 5 mol% Ag-NHC achieves 88% yield in 12 hours.
  • Temperature : Reactions proceed optimally at 80–100°C.

Chlorination of Pyridine Precursors

Direct chlorination of preformed pyridine derivatives is a straightforward route. For example, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is treated with POCl₃ at reflux to introduce the chloro group selectively at the 2-position.

Reaction Conditions :

Parameter Value
Chlorinating Agent POCl₃
Temperature 110–120°C
Time 6–8 hours
Yield 80–90%

Reductive Amination and Deprotection

Patented routes for CGRP receptor antagonists describe reductive amination of ketones with amines followed by deprotection. For example, (6S,9R)-6-(2,3-difluorophenyl)-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine undergoes deprotection with isopropanol/water to yield intermediates that are chlorinated.

Critical Steps :

  • Deprotection : Triisopropylsilyl (TIPS) groups are removed under mild acidic conditions.
  • Chlorination : Thionyl chloride (SOCl₂) or POCl₃ introduces the chloro group.

Catalytic Asymmetric Synthesis

Chiral ligands facilitate enantioselective synthesis. A method using butyllithium and chiral phosphine ligands achieves asymmetric boronation of cycloheptanone derivatives, followed by oxidation and coupling to install the pyridine ring. Chlorination completes the synthesis.

Performance Metrics :

  • Enantiomeric Excess (ee) : >95%.
  • Overall Yield : 65–70%.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Cyclocondensation 70–85% Moderate High
Multicomponent Reactions 75–88% High Moderate
Direct Chlorination 80–90% Low High
Reductive Amination 60–70% High Low
Asymmetric Synthesis 65–70% Very High Low

Mechanistic Insights

  • Cyclocondensation : Proceeds via Michael addition of propanedinitrile to α,β-unsaturated ketones, followed by alkoxide-mediated cyclization.
  • Chlorination : Electrophilic aromatic substitution (EAS) at the pyridine 2-position is favored due to electron-withdrawing effects of the fused cycloheptane ring.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Comparison of fused-ring systems and substituents in related compounds.

Compound Name Fused Ring System Substituents Key Structural Features References
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Cycloheptane + pyridine Cl at C2 Planar pyridine; chair cycloheptane
6,7-Dihydro-5H-cyclopenta[b]pyridine Cyclopentane + pyridine Varied substituents (e.g., CN, aryl) Envelope conformation of cyclopentane
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine Cycloheptane + thienopyrimidine Cl at C4 Thienopyrimidine core; altered electronics
Rimegepant Impurity 24 Cyclohepta[b]pyridine Cl, difluorophenyl, siloxy Chiral centers; complex substituents

Key Observations:

  • Ring Size and Conformation: Expanding the fused cycloalkyl ring from five (cyclopenta) to seven (cyclohepta) members enhances conformational flexibility, which can improve binding to biological targets . For example, cyclohepta[b]pyridine derivatives exhibit superior anti-inflammatory activity compared to smaller-ring analogs .
  • In contrast, 3-cyano substituents (e.g., in and ) enhance π-π stacking and hydrogen-bond acceptor capacity .

Physicochemical Properties

Table 2: Comparative physicochemical data.

Compound Melting Point (°C) Solubility (Polar solvents) LogP (Predicted) Hydrogen-Bonding Capacity References
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Not reported Moderate (EtOH, DMF) 2.8 Acceptors: 1 (Cl, N); Donors: 0
2-Benzylamino-4-(4-Br-Ph)-cyclohepta[b]pyridine-3-CN 397–415 Low (needs DMF/EtOH mix) 3.5 Acceptors: 3 (CN, N); Donors: 1 (NH)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-CN 180–200 High (EtOAc, CHCl₃) 2.2 Acceptors: 2 (CN, N); Donors: 0

Key Observations:

  • The 2-chloro derivative’s moderate solubility and higher LogP compared to cyano-substituted analogs suggest improved membrane permeability, a critical factor in drug design .
  • Hydrogen-bonding interactions (e.g., N–H⋯N in cyano derivatives) contribute to crystal packing and stability but may reduce bioavailability .

Biologische Aktivität

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following predicted physical properties:

  • Boiling Point : 477.5 ± 45.0 °C
  • Density : 1.10 ± 0.1 g/cm³
  • pKa : 2.97 ± 0.60

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to the cycloheptane structure. For instance, derivatives of cyclohepta[b]pyridine have shown promising anti-influenza activity. In a study assessing various derivatives, one compound exhibited an IC50 value of 12 μM against influenza A virus polymerase activity and EC50 values ranging from 7 to 25 μM against FluA and FluB strains without significant cytotoxicity up to concentrations of 250 μM .

Antitumor Activity

The structural analogs of cyclohepta[b]pyridine have been investigated for their anticancer properties. A critical review highlighted that acridine derivatives, which share similar structural motifs, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 of 0.90 μM against U937 cells and was effective in inhibiting histone deacetylases (HDAC), leading to apoptosis .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Polymerase Activity : The antiviral activity is primarily attributed to the inhibition of viral polymerase activity, crucial for viral replication .
  • Intercalation with DNA : Some derivatives may interact with DNA, disrupting replication and transcription processes in cancer cells .
  • HDAC Inhibition : The ability to inhibit HDACs suggests a role in modulating gene expression related to cell cycle regulation and apoptosis .

Case Studies

StudyCompoundTargetIC50/EC50Notes
Cyclohepta[b]pyridine DerivativeInfluenza A PolymeraseIC50 = 12 μMBroad anti-FluA/B activity
Acridine DerivativeU937 CellsIC50 = 0.90 μMStrong HDAC inhibitory action
Cyclohepta[b]pyridine DerivativePA-PB1 InteractionIC50 = 3.3 μMEffective but less antiviral activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.